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Compound of Interest

Compound Name: 5-(Benzyloxy)pyridin-2-amine

Cat. No.: B113376

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for the compound
5-(Benzyloxy)pyridin-2-amine (CAS No. 96166-00-6). Intended for researchers, scientists,
and professionals in drug development, this document outlines the expected Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed
experimental protocols for their acquisition. While specific experimental spectra for this
compound are not publicly available, this guide presents predicted data based on its chemical
structure and spectroscopic principles, alongside data from analogous compounds.

Chemical Structure and Properties

o |[UPAC Name: 5-(benzyloxy)pyridin-2-amine

e Synonyms: 2-Amino-5-(benzyloxy)pyridine, 5-phenylmethoxypyridin-2-amine
o CAS Number: 96166-00-6

e Molecular Formula: C12H12N20

e Molecular Weight: 200.24 g/mol

e Physical Form: Solid
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Predicted Spectral Data

Due to the absence of publicly available experimental spectra for 5-(Benzyloxy)pyridin-2-

amine, the following tables summarize the expected spectral characteristics based on its

molecular structure. These predictions are derived from established principles of NMR, IR, and

MS, and by comparison with structurally related compounds.

Chemical Shift (5,

Multiplicity Number of Protons  Assignment
ppm)
~7.8-8.0 d 1H Pyridine H-6
Phenyl-H & Pyridine
~7.2-75 m 6H
H-4
~6.5-6.7 d 1H Pyridine H-3
~5.1 S 2H -O-CHz-Ph
~45-55 brs 2H -NH:z

Solvent;: CDCIz or DMSO-ds

Table 2: Predicted **C NMR Spectral Data
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Chemical Shift (6, ppm)

Assignment

~158 Pyridine C-2

~148 Pyridine C-5

~140 Pyridine C-6

~137 Phenyl C-1 (quaternary)
~128.5 Phenyl C-2, C-6

~128 Phenyl C-4

~127.5 Phenyl C-3, C-5

~125 Pyridine C-4

~109 Pyridine C-3

~70 -O-CH2-Ph

Solvent: CDCIz or DMSO-ds

Table 3: Predicted IR Spectral Data

Intensity

Wavenumber (cm—?)

Assignment

3400 - 3200 Medium, Sharp (doublet) N-H stretch (primary amine)
3100 - 3000 Medium C-H stretch (aromatic)
2950 - 2850 Weak C-H stretch (aliphatic -CHz-)
C=C stretch (aromatic rings) &
1620 - 1580 Strong
N-H bend
1250 - 1200 Strong C-O stretch (aryl ether)
1100 - 1000 Medium C-N stretch

Table 4: Predicted Mass Spectrometry Data
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miz Interpretation

200 [M]* (Molecular lon)

109 [M - C7H7]* (Loss of benzyl group)

91 [C7H7]* (Benzyl cation - tropylium ion)

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR, IR, and MS spectra for a
solid aromatic amine like 5-(Benzyloxy)pyridin-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:
o Accurately weigh 5-10 mg of 5-(Benzyloxy)pyridin-2-amine.

o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
Chloroform-d, CDCls; or Dimethyl sulfoxide-de, DMSO-ds) in a clean, dry vial.

o Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if
necessary.

o Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
o The height of the solution in the NMR tube should be approximately 4-5 cm.
e Instrument Parameters (*H NMR):
o Spectrometer: 400 MHz or higher field NMR spectrometer.
o Pulse Sequence: Standard single-pulse sequence.
o Acquisition Time: 2-4 seconds.

o Relaxation Delay: 1-5 seconds.
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o Number of Scans: 16-64, depending on sample concentration.
o Spectral Width: 0-12 ppm.

o Referencing: The residual solvent peak will be used as the internal standard (CDCls: &
7.26 ppm; DMSO-de: 6 2.50 ppm).

e Instrument Parameters (3C NMR):
o Spectrometer: 100 MHz or higher, corresponding to the *H frequency.
o Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
o Acquisition Time: 1-2 seconds.
o Relaxation Delay: 2-5 seconds.
o Number of Scans: 1024 or more, as *3C has a low natural abundance.
o Spectral Width: 0-200 ppm.

o Referencing: The solvent peak will be used as the internal standard (CDCls: & 77.16 ppm;
DMSO-ds: & 39.52 ppm).

Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):

o Place a small amount of the solid 5-(Benzyloxy)pyridin-2-amine directly onto the ATR
crystal.

o Apply pressure using the instrument's pressure arm to ensure good contact between the
sample and the crystal.

o Sample Preparation (KBr Pellet):

o Grind a small amount (1-2 mg) of 5-(Benzyloxy)pyridin-2-amine with approximately 100-
200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
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o Place the mixture into a pellet press and apply pressure to form a transparent or semi-
transparent pellet.

o Data Acquisition:

[¢]

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

[e]

Spectral Range: 4000 - 400 cm™1.

Resolution: 4 cm~—1.

o

Number of Scans: 16-32.

[¢]

o

A background spectrum of the empty ATR crystal or a pure KBr pellet should be collected
prior to scanning the sample.

Mass Spectrometry (MS)

e Sample Preparation:

o Prepare a dilute solution of 5-(Benzyloxy)pyridin-2-amine (approximately 1 mg/mL) in a
suitable volatile solvent such as methanol or acetonitrile.

 Instrumentation (Electron lonization - EI):
o lonization Mode: Electron lonization (EI).
o Inlet System: Direct insertion probe or Gas Chromatography (GC) inlet.
o Analyzer: Quadrupole or Time-of-Flight (TOF).
o Mass Range: m/z 50-500.
e Instrumentation (Electrospray lonization - ESI):
o lonization Mode: Electrospray lonization (ESI), positive ion mode.

o Inlet System: Liquid Chromatography (LC) or direct infusion.
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o Analyzer: Quadrupole, lon Trap, or TOF.

o Mass Range: m/z 50-500.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of
5-(Benzyloxy)pyridin-2-amine.
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Caption: Workflow for the spectroscopic characterization of 5-(Benzyloxy)pyridin-2-amine.

« To cite this document: BenchChem. [Spectroscopic Profile of 5-(Benzyloxy)pyridin-2-amine:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b113376#spectral-data-for-5-benzyloxy-pyridin-2-
amine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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